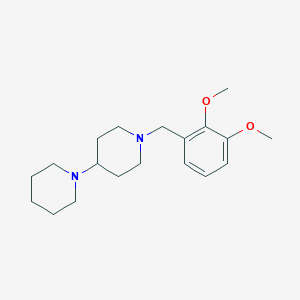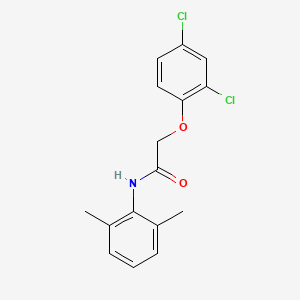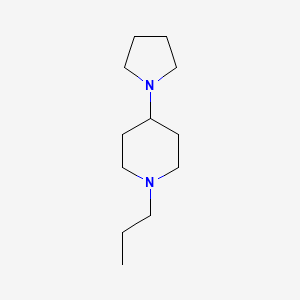
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BrMPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BrMPT is a pyrimidinedione derivative that exhibits a unique chemical structure, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. Additionally, 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to exhibit potent anti-inflammatory and anticancer properties, making it a valuable tool for studying these diseases. However, one of the limitations of using 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential therapeutic applications in various areas of medicine. Finally, more research is needed to evaluate the safety and efficacy of 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in preclinical and clinical studies.
Synthesemethoden
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through various methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods for synthesizing 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromo-2-methylbenzoic acid with thiourea in the presence of a catalyst such as hydrochloric acid. The resulting product is then oxidized using hydrogen peroxide to yield 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and neurological disorders. Several studies have shown that 1-(4-bromo-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-4-7(12)2-3-8(6)14-10(16)5-9(15)13-11(14)17/h2-4H,5H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJKKVKSQQCBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)


![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)